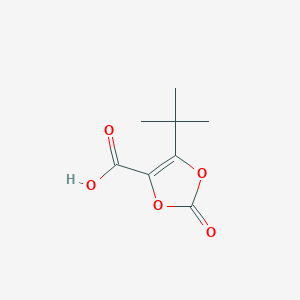
5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid is an organic compound characterized by the presence of a tert-butyl group, a dioxole ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid typically involves the reaction of tert-butyl esters with appropriate reagents. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . This method provides good yields and is versatile for various substrates.
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The tert-butyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is a common oxidizing agent used with this compound.
Reduction: Standard reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium bicarbonate can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups.
Scientific Research Applications
5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a probe in NMR studies, providing insights into the structure and dynamics of macromolecular assemblies . Additionally, the compound’s reactivity can be harnessed in various chemical transformations, contributing to its effectiveness in different applications.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: Used as a reagent in organic synthesis.
tert-Butyl hydroperoxide: Commonly used in oxidation reactions.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Employed in the synthesis of antistress agents and as a pharmaceutical intermediate.
Uniqueness
5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid stands out due to its unique combination of a tert-butyl group, a dioxole ring, and a carboxylic acid functional group
Properties
Molecular Formula |
C8H10O5 |
|---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
5-tert-butyl-2-oxo-1,3-dioxole-4-carboxylic acid |
InChI |
InChI=1S/C8H10O5/c1-8(2,3)5-4(6(9)10)12-7(11)13-5/h1-3H3,(H,9,10) |
InChI Key |
WBWRQRLPQKEWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(OC(=O)O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















